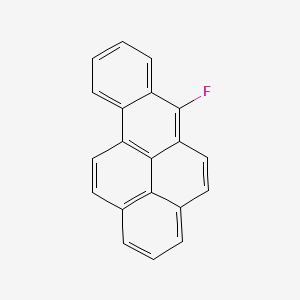

6-Fluorobenzo(a)pyrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluorobenzo(a)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C20H11F and its molecular weight is 270.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 273823. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tumorigenicity Studies

Research comparing the tumorigenic activities of benzo(a)pyrene and 6-fluorobenzo(a)pyrene has shown that the fluorinated derivative exhibits reduced tumorigenicity. In studies involving Swiss Webster mice, 6-F-BP demonstrated about half the activity of benzo(a)pyrene in inducing skin papillomas and lung adenomas. Specifically, it was noted that while both compounds initiated similar types of tumors, the presence of fluorine significantly diminished the potency of 6-F-BP as a carcinogen .

Table 1: Tumorigenic Activity Comparison

| Compound | Tumor Type | Mouse Strain | Activity Level (relative to BP) |

|---|---|---|---|

| Benzo(a)pyrene | Skin Papillomas | CD-1 | 100% |

| This compound | Skin Papillomas | CD-1 | 50% |

| Benzo(a)pyrene | Lung Adenomas | Swiss Webster | 100% |

| This compound | Lung Adenomas | Swiss Webster | 50% |

DNA Interaction Studies

The interaction of this compound with DNA has been investigated to understand its mechanism of action as a potential carcinogen. Studies utilizing 32P-postlabeling techniques have identified specific DNA adducts formed by 6-F-BP. These adducts are critical in elucidating how PAHs initiate cancer at the molecular level. The formation of these adducts is primarily through diolepoxide pathways, which differ from those associated with other derivatives like 6-methylbenzo(a)pyrene .

Table 2: DNA Adduct Formation

| Activation Method | Adduct Yield (μmol/mol DNA-P) |

|---|---|

| Microsomes (with 6-F-BP) | 6.5 |

| Microsomes (with Benzo(a)pyrene) | 15 |

Mechanistic Studies in Toxicology

The substitution of hydrogen with fluorine in benzo(a)pyrene has been utilized to explore mechanisms behind polycyclic aromatic hydrocarbon-induced toxicity. The research indicates that while fluorination decreases overall tumorigenic potential, it still allows for significant interactions with cellular macromolecules, which can lead to toxicological effects . This makes 6-F-BP a valuable compound for studying the structure-activity relationship in PAHs.

Environmental and Analytical Applications

In environmental chemistry, compounds like this compound are important for assessing pollution and human exposure risks related to PAHs. Its unique properties allow researchers to develop analytical methods for detecting PAHs in various environmental samples, contributing to studies on air quality and soil contamination.

Future Research Directions

Ongoing studies are focusing on:

- Comparative Toxicology : Further research is needed to understand how structural modifications affect the biological activity of PAHs.

- Mechanistic Insights : Investigating how DNA adducts influence gene expression and cellular responses.

- Environmental Monitoring : Developing sensitive detection methods for halogenated PAHs in environmental matrices.

Propiedades

Número CAS |

59417-86-6 |

|---|---|

Fórmula molecular |

C20H11F |

Peso molecular |

270.3 g/mol |

Nombre IUPAC |

6-fluorobenzo[a]pyrene |

InChI |

InChI=1S/C20H11F/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H |

Clave InChI |

WELROXOUKNZNRH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2F)C=CC5=CC=CC(=C54)C=C3 |

SMILES canónico |

C1=CC=C2C(=C1)C3=C4C(=C2F)C=CC5=CC=CC(=C54)C=C3 |

Key on ui other cas no. |

59417-86-6 |

Sinónimos |

6-fluorobenzo(a)pyrene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.